2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

CAS No.: 1019367-37-3

Cat. No.: VC7868990

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019367-37-3 |

|---|---|

| Molecular Formula | C13H19N3O2 |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |

| Standard InChI | InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3 |

| Standard InChI Key | IYIKKOJWAHDMAU-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N |

| Canonical SMILES | CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is defined by the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . Its IUPAC name, 2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, systematically describes the connectivity of its constituent groups:

-

A 4-methylpiperazin-1-yl moiety at position 1 of the ethanone backbone.

-

A 3-aminophenoxy group at position 2, linked via an oxygen atom .

Stereochemical and Conformational Properties

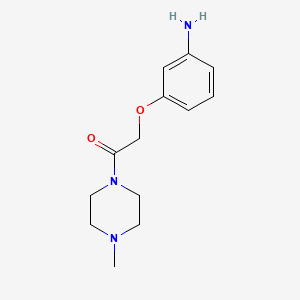

The compound’s 2D structure (Fig. 1) reveals a planar aminophenyl ring connected to a piperazine heterocycle through an ethanone spacer. Computational models predict a collision cross section (CCS) of 155.6 Ų for the [M+H]+ adduct, suggesting moderate three-dimensional bulkiness . The piperazine ring adopts a chair conformation, while the phenoxy group exhibits free rotation around the ether bond, enabling dynamic interactions with biological targets .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ | |

| Molecular Weight | 249.31 g/mol | |

| SMILES | CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N | |

| InChI Key | IYIKKOJWAHDMAU-UHFFFAOYSA-N | |

| Predicted CCS ([M+H]+) | 155.6 Ų |

Synthesis and Reactivity

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves sequential coupling reactions:

-

Piperazine Functionalization: Quaternization of 4-methylpiperazine with an ethanone precursor, possibly via nucleophilic acyl substitution .

-

Phenoxy Coupling: Mitsunobu or Ullmann-type reactions to attach the 3-aminophenol group to the ethanone spacer .

Reactivity Profile

The compound’s primary amine (–NH₂) and tertiary amine (piperazine) groups confer reactivity toward electrophiles, enabling:

-

Acylation: Formation of amide derivatives for enhanced bioavailability.

-

Chelation: Coordination with metal ions, relevant in catalyst design.

| Supplier | Location | Contact | Purity Grade |

|---|---|---|---|

| OTAVA Chemicals | Ukraine | north.america@otavachemicals.com | Research |

| UkrOrgSynthesis Ltd. | Ukraine | y.barysheva@ukrorgsynth.com | Technical |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume